molecular formula C24H21N5O2 B2827159 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1002482-16-7

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2827159
M. Wt: 411.465
InChI Key: ICXQMUIQSSBHGX-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide and its derivatives has been a subject of interest in medicinal chemistry. These compounds are typically synthesized through condensation reactions, cyclization, and functionalization of pre-existing pyrazole and pyrimidinone frameworks. The methodologies involve the use of various reagents and catalysts to introduce specific functional groups, which are crucial for the biological activity of these compounds. For instance, the synthesis of pyrazolopyrimidinones involves the treatment of aminopyrazoles with acetic anhydride or through reactions with ethyl chloroacetate in refluxing conditions to furnish products with potential biological activities (Rahmouni et al., 2016; Heravi et al., 2007).

Biological Evaluation and Potential Uses

The biological evaluation of these compounds has revealed a range of potential therapeutic applications, particularly in the field of oncology and anti-inflammatory treatments. The structural motif of pyrazolopyrimidinones exhibits significant cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Additionally, some derivatives have shown inhibitory effects on enzymes like 5-lipoxygenase, indicating their potential use in treating inflammatory diseases (Rahmouni et al., 2016). The variation in the biological activities of these compounds can be attributed to their diverse structural features, which interact differently with biological targets.

Antimicrobial and Antifungal Applications

Besides anticancer and anti-inflammatory properties, some derivatives of this compound have also been explored for their antimicrobial and antifungal activities. The ability of these compounds to inhibit the growth of various pathogens makes them valuable candidates for the development of new antimicrobial agents. For instance, derivatives of pyrazolopyrimidinones have been evaluated for their in vitro activity against phytopathogenic fungi, showing moderate to significant inhibition, which is comparable or superior to commercial fungicides (Wu et al., 2012).

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-15-14-21(29(28-15)24-25-20-9-5-8-19(20)23(31)27-24)26-22(30)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3,(H,26,30)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXQMUIQSSBHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=C(CCC5)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

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